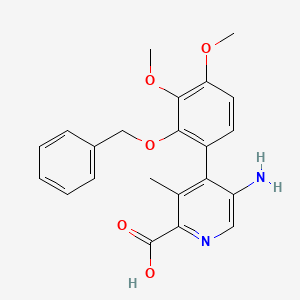
5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, carboxylic acid, and methoxyphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the amino and carboxylic acid groups. The methoxyphenyl groups are then added through etherification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid
- 5-Amino-4-(3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Uniqueness
5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it valuable for specialized applications.
Propriétés
Numéro CAS |
61948-42-3 |
|---|---|
Formule moléculaire |
C22H22N2O5 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
5-amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O5/c1-13-18(16(23)11-24-19(13)22(25)26)15-9-10-17(27-2)21(28-3)20(15)29-12-14-7-5-4-6-8-14/h4-11H,12,23H2,1-3H3,(H,25,26) |
Clé InChI |
FDBGSJZMSANAJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN=C1C(=O)O)N)C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















